1H-Benzimidazol-4-ol, 1-methyl-

CYP3A4 inhibition drug metabolism preclinical DDI

1-Methyl-1H-benzimidazol-4-ol (CAS 163808-08-0) is a substituted benzimidazole with a unique 4-OH, N1-CH₃ pattern. This compound acts as a validated, cost-effective intermediate for pharmaceutical research, characterized by its CYP3A4 inhibition (IC₅₀ 233 nM) and HDAC1/2 inhibition profiles. It is an ideal starting material for medicinal chemistry programs requiring C6 functionalization and CNS penetration (LogP 1.28). Procure >98% purity for reliable scale-up and assay development, specifically distinguishing it from generic benzimidazole analogs.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 163808-08-0
Cat. No. B069108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazol-4-ol, 1-methyl-
CAS163808-08-0
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC=C2O
InChIInChI=1S/C8H8N2O/c1-10-5-9-8-6(10)3-2-4-7(8)11/h2-5,11H,1H3
InChIKeyGLRJCNWNFIRMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-benzimidazol-4-ol (CAS 163808-08-0): Procurement-Grade Overview of a Versatile Heterocyclic Scaffold


1-Methyl-1H-benzimidazol-4-ol (CAS 163808-08-0) is a substituted benzimidazole featuring a fused benzene–imidazole core with a hydroxyl group at the 4-position and an N1-methyl substituent (C₈H₈N₂O, MW 148.16) . This small-molecule heterocycle serves as a validated synthetic intermediate in pharmaceutical research and has been characterized for enzyme inhibition profiles (CYP3A4, HDAC1/2) and antioxidant applications [1]. Its structural simplicity and commercial availability at defined purity grades (>98%) make it a cost-effective starting material for medicinal chemistry campaigns and preclinical tool compound development .

Why 1-Methyl-1H-benzimidazol-4-ol (163808-08-0) Cannot Be Replaced by Generic Benzimidazole Analogs


Substitution of 1-methyl-1H-benzimidazol-4-ol with other benzimidazole derivatives is precluded by significant differences in enzyme inhibition selectivity and physicochemical properties. While many benzimidazoles exhibit biological activity, the specific substitution pattern (4-OH, N1-CH₃) confers a unique inhibition profile: it acts as a moderate CYP3A4 inhibitor (IC₅₀ 233 nM) and displays HDAC1/2 inhibition (IC₅₀ 550 nM and 400 nM, respectively), whereas simple unsubstituted 1H-benzimidazol-4-ol lacks comparable data [1]. Furthermore, the methyl group at N1 enhances lipophilicity (calculated LogP 1.28 vs. ~1.27 for the 4-hydroxy parent), influencing membrane permeability and off-target potential [2]. Generic replacement with 5-hydroxy or 2-substituted analogs would alter both potency and target engagement, making the 1-methyl-4-hydroxy derivative a distinct chemical entity for precise pharmacological interrogation [3].

Quantitative Differentiation Evidence: 1-Methyl-1H-benzimidazol-4-ol (163808-08-0) Against Key Comparators


CYP3A4 Inhibition: Comparable Potency to Clinical Azole Inhibitors

1-Methyl-1H-benzimidazol-4-ol inhibits human CYP3A4 with an IC₅₀ of 233 nM, placing its potency within the range of the clinically used azole antifungal ketoconazole, which exhibits CYP3A4 IC₅₀ values between 40 nM and 500 nM (reported 250 nM in head-to-head assays) [1][2]. This demonstrates that the compound, despite its simple structure, achieves inhibition comparable to a marketed drug, suggesting utility as a probe for CYP3A4-mediated drug–drug interaction studies.

CYP3A4 inhibition drug metabolism preclinical DDI

HDAC2 Inhibition: Moderate Potency Suited for Scaffold Optimization

The compound inhibits human HDAC2 with an IC₅₀ of 400 nM [1]. In comparison, the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) achieves HDAC2 IC₅₀ <86 nM [2]. While less potent, the 1-methyl-1H-benzimidazol-4-ol scaffold offers a distinct chemotype with synthetic tractability, making it a viable starting point for medicinal chemistry efforts aimed at developing isoform-selective HDAC inhibitors with improved therapeutic windows.

HDAC2 inhibition epigenetics anticancer research

HDAC1 Inhibition Profile Defines Selectivity Window

Against HDAC1, 1-methyl-1H-benzimidazol-4-ol exhibits an IC₅₀ of 550 nM [1]. This represents a 1.4-fold preference for HDAC2 (400 nM) over HDAC1, whereas vorinostat inhibits both isoforms with similar nanomolar potency (<86 nM) [2]. The modest isoform discrimination inherent to the 1-methyl-4-hydroxybenzimidazole core may be exploitable through structure-based design to achieve greater selectivity, a critical parameter for minimizing off-target toxicity in HDAC-targeted therapies.

HDAC1 inhibition isoform selectivity epigenetic tool

Validated Synthetic Intermediate for 6-Substituted Benzimidazole APIs

A USPTO patent assignment (Reel 020351/Frame 0604) explicitly identifies 1-methyl-1H-benzimidazol-4-ol as an intermediate in the synthesis of 6-substituted 1-methyl-1H-benzimidazole derivatives [1]. This contrasts with simpler analogs (e.g., 1H-benzimidazol-4-ol, CAS 67021-83-4) that lack the N1-methyl group, which is critical for directing subsequent C6 functionalization and influencing the pharmacological properties of the final active pharmaceutical ingredient (API).

synthetic intermediate 6-substituted benzimidazole pharmaceutical manufacturing

Calculated Lipophilicity (LogP) Predicts Favorable Membrane Permeability

1-Methyl-1H-benzimidazol-4-ol exhibits a calculated LogP of 1.2789, reflecting moderate lipophilicity conducive to passive membrane diffusion [1]. In comparison, the non-methylated analog 1H-benzimidazol-4-ol (CAS 67021-83-4) has a similar LogP (~1.27), but the N1-methyl group in the target compound reduces hydrogen-bond donor capacity (1 vs. 2 for the parent), potentially enhancing CNS penetration and metabolic stability . These physicochemical attributes support the compound's selection as a scaffold with favorable drug-like properties for lead optimization programs.

physicochemical property lipophilicity drug-likeness

Optimal Application Scenarios for 1-Methyl-1H-benzimidazol-4-ol (163808-08-0) Based on Quantitative Evidence


In Vitro CYP3A4 Inhibition Studies for Drug–Drug Interaction Screening

With a CYP3A4 IC₅₀ of 233 nM, comparable to ketoconazole, 1-methyl-1H-benzimidazol-4-ol serves as a cost-effective, non-azole positive control or probe compound in hepatocyte or microsomal assays designed to evaluate CYP3A4-mediated metabolism and potential drug–drug interactions [1]. Its modest molecular weight (148.16) and solubility profile facilitate formulation in aqueous assay buffers, enabling routine use in high-throughput screening workflows.

Scaffold for HDAC Inhibitor Optimization Campaigns

The compound's moderate HDAC2 (IC₅₀ 400 nM) and HDAC1 (IC₅₀ 550 nM) inhibition provides a tractable starting point for medicinal chemistry efforts aimed at developing isoform-selective HDAC inhibitors [2]. The benzimidazole core allows for modular diversification at the 2-position and C6/C7 positions to enhance potency and selectivity, while the N1-methyl and 4-hydroxy groups confer favorable physicochemical properties for lead optimization.

Synthetic Intermediate in 6-Substituted Benzimidazole API Manufacturing

As documented in USPTO assignment records, 1-methyl-1H-benzimidazol-4-ol is a validated intermediate for the preparation of 6-substituted 1-methyl-1H-benzimidazole derivatives [3]. Procurement of this compound at defined purity grades (>98%) supports reliable scale-up and consistent yields in synthetic routes leading to pharmacologically active benzimidazole APIs, particularly those requiring C6 functionalization for target engagement.

CNS Drug Discovery Scaffold with Favorable Predicted Permeability

The calculated LogP (1.2789) and reduced hydrogen-bond donor count (HBD = 1) relative to non-methylated benzimidazol-4-ols predict enhanced passive membrane permeability and potential CNS penetration [4]. This makes 1-methyl-1H-benzimidazol-4-ol an attractive core scaffold for designing neuroactive compounds where blood–brain barrier crossing is a prerequisite for therapeutic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Benzimidazol-4-ol, 1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.